molecular formula C27H28N2O7 B10753091 Cilnidipine CAS No. 132295-21-7

Cilnidipine

Cat. No.: B10753091
CAS No.: 132295-21-7
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cilnidipine involves several steps. The synthesis begins with the formation of 2-(3-nitrobenzylidene) acetoacetic acid methoxyethyl ester. This intermediate is then subjected to a reaction with cinnamyl alcohol in the presence of a base to form this compound . The reaction conditions typically involve the use of dichloromethane as a solvent and sodium bicarbonate as a base .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving or dispersing the compound in a dispersing medium. If the product is in liquid form, it is directly filled into capsules. If it is in solid form, it is smashed, mixed with functional auxiliary materials, and prepared into granules. These granules can then be packaged, filled into capsules, or tableted .

Chemical Reactions Analysis

Types of Reactions: Cilnidipine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of nucleophiles like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies .

Scientific Research Applications

Cilnidipine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound’s ability to block both N-type and L-type calcium channels sets it apart from other calcium channel blockers. This dual action provides a more comprehensive approach to managing hypertension and offers additional benefits such as reducing heart rate and preventing reflex tachycardia .

Biological Activity

Cilnidipine is a fourth-generation calcium channel blocker (CCB) that uniquely inhibits both L-type and N-type calcium channels. This dual action provides a range of biological activities, particularly in cardiovascular and renal systems. The following sections detail the pharmacological effects, clinical studies, and research findings related to this compound.

This compound's mechanism involves:

  • L-Type Calcium Channels : Primarily responsible for vascular smooth muscle contraction and cardiac muscle contraction.
  • N-Type Calcium Channels : Found in the nervous system, these channels modulate neurotransmitter release, influencing sympathetic nervous system activity.

The inhibition of N-type channels may lead to reduced sympathetic nerve activity, which is beneficial in managing hypertension and its complications .

1. Cardiovascular Effects

This compound has demonstrated significant efficacy in controlling blood pressure (BP) and improving heart rate variability. In a study involving post-stroke hypertensive patients, this compound treatment resulted in:

  • A reduction in morning hypertension from 80.9% to 43.4% over 12 months.
  • A significant decrease in systolic and diastolic BP values after two months of treatment .

2. Renoprotective Effects

This compound has been shown to exert renoprotective effects, particularly in hypertensive patients with diabetes. Key findings include:

  • A significant reduction in urinary albumin excretion compared to amlodipine.
  • Higher antioxidant activity, which may help mitigate oxidative stress in renal tissues .

3. Neuroprotective Effects

The N-type calcium channel blockade is associated with neuroprotective properties. This compound may reduce neuronal excitability and protect against neurodegeneration by inhibiting excessive neurotransmitter release .

Table 1: Summary of Clinical Findings on this compound

StudyPopulationKey FindingsDuration
Rose & Ikebukoro (2013)Hypertensive patientsSignificant decrease in urinary albumin excretion6 months
CA-ATTEND Study (2021)Post-stroke hypertensive patientsBP control improved; adverse events low (8.9%)12 months
Ramya et al. (2021)Mild-to-moderate hypertensive patients with T2DMSBP reduced from 150.07 mm Hg to 123.03 mm Hg; microalbuminuria decreased significantly6 months
Uchida et al. (2020)CKD patientsImprovement in uric acid metabolism; significant reduction in SUA levels24 weeks

Research Findings

  • Antioxidant Activity : this compound exhibited stronger antioxidant properties than amlodipine, which may contribute to its renoprotective effects by reducing oxidative stress markers such as urinary 8-OHdG and L-FABP .
  • Sympathetic Nervous System Modulation : this compound effectively inhibits norepinephrine release from sympathetic nerve terminals, leading to decreased sympathetic tone and improved cardiovascular outcomes .
  • Long-term Efficacy : Meta-analysis results indicate that this compound maintains lower BP levels over extended periods compared to other CCBs, highlighting its potential for long-term management of hypertension .

Case Study: this compound in Diabetic Hypertensive Patients

A clinical trial involving hypertensive patients with type 2 diabetes mellitus showed that this compound not only controlled BP but also significantly reduced microalbuminuria levels from an average of 66.62 mg/L to 38.8 mg/L over six months, indicating its effectiveness in renal protection alongside BP management .

Properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

653ºC
Record name Cilnidipine
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Solubility

Insoluble
Record name Cilnidipine
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Mechanism of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.
Record name Cilnidipine
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CAS No.

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
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Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
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Melting Point

110ºC
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